molecular formula C10H18O3 B182321 Ethyl 2-acetyl-3-methylpentanoate CAS No. 1540-31-4

Ethyl 2-acetyl-3-methylpentanoate

Cat. No. B182321
CAS RN: 1540-31-4
M. Wt: 186.25 g/mol
InChI Key: DQUDTMCCZAFRFY-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-methylpentanoate, also known as Ethyl α-methylvalerate or Ethyl 2-methylpentanoate , is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.2114 .

Scientific Research Applications

  • Organic Synthesis :

    • A study reported the synthesis of peptidyl 2,2-difluoro-3-aminopropionate using ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, which was prepared via a Reformatsky reaction. This research highlights the use of ethyl 2-acetyl-3-methylpentanoate derivatives in creating potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
  • Aroma Enhancement in Wine :

    • Ethyl 2-hydroxy-4-methylpentanoate, a related compound, has been investigated for its impact on red wine's fruity aroma. Research indicates that it enhances black-berry and fresh-fruit aroma, demonstrating the significant role of ethyl 2-acetyl-3-methylpentanoate derivatives in flavor and fragrance industries (Lytra, Tempère, de Revel, & Barbe, 2012).
  • Biochemical and Metabolic Research :

    • A study explored the differential effects of 2-oxo acids, including 2-oxo-4-methylpentanoate (a similar compound), on pyruvate utilization and fatty acid synthesis in rat brain. It provides insights into the potential biochemical pathways and implications of related compounds in metabolic disorders (Clark & Land, 1974).
  • Enantiomeric Studies :

    • The enantiomeric distribution of Ethyl 2-hydroxy-4-methylpentanoate in wines and its natural enhancement of fruity aroma has been examined. Such studies are crucial for understanding the chirality and sensory impact of ethyl 2-acetyl-3-methylpentanoate derivatives (Lytra, Tempère, Revel, & Barbe, 2015).
  • Synthesis of Other Compounds :

    • Research has also involved synthesizing and studying the organoleptic properties of various 3‐methyl‐2‐oxopentanoates and 2‐hydroxy‐3‐methylpentanoates. Such compounds are crucial in perfumery and flavor industries, demonstrating the broad applicability of ethyl 2-acetyl-3-methylpentanoate-related compounds (Snowden, Grenno, & Vial, 2005).

properties

IUPAC Name

ethyl 2-acetyl-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-7(3)9(8(4)11)10(12)13-6-2/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUDTMCCZAFRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492335
Record name Ethyl 2-acetyl-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-3-methylpentanoate

CAS RN

1540-31-4
Record name Ethyl 2-acetyl-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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